

# Dose adjustments for Etavopivat in patients with comorbidities

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## Compound of Interest

Compound Name: Etavopivat

Cat. No.: B3325937

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## Etavopivat Technical Support Center: Troubleshooting and FAQs

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical use of **etavopivat**, with a specific focus on dose adjustments in patients with comorbidities.

### Frequently Asked Questions (FAQs)

Q1: Are there specific dose adjustment guidelines for **etavopivat** in patients with renal impairment?

Currently, there are no specific dose adjustment guidelines for **etavopivat** in patients with renal impairment. Clinical trials have typically excluded patients with severe renal dysfunction or those on chronic dialysis[1][2][3]. The pharmacokinetics of **etavopivat** in patients with varying degrees of renal impairment have not yet been fully characterized. Researchers should exercise caution and consider enhanced monitoring of renal function and potential adverse events when including patients with mild to moderate renal impairment in clinical studies.

Q2: How should the dose of **etavopivat** be adjusted for patients with hepatic impairment?

Similar to renal impairment, specific dose adjustment recommendations for patients with hepatic impairment are not yet established. A Phase 1 clinical trial is currently underway to

evaluate the pharmacokinetics and safety of **etavopivat** in individuals with hepatic impairment compared to those with normal liver function[4]. Exclusion criteria in larger clinical trials for sickle cell disease (SCD) have included patients with significant hepatic dysfunction, such as those with alanine aminotransferase (ALT) levels greater than four times the upper limit of normal (ULN), direct bilirubin levels greater than three times the ULN, or a history of cirrhosis[1][2][3].

Q3: What is known about potential drug-drug interactions with **etavopivat**?

In vitro studies have indicated that **etavopivat** does not induce cytochrome P450 enzymes CYP3A4, CYP2B6, or CYP1A2, suggesting a lower potential for metabolic drug-drug interactions mediated by these enzymes[5]. A dedicated clinical trial is ongoing to investigate the effects of **etavopivat** on the metabolism of other commonly used drugs, including midazolam, metformin, digoxin, pitavastatin, and rosuvastatin[6]. Until these results are available, it is advisable to closely monitor for any unexpected adverse events or changes in efficacy when **etavopivat** is co-administered with other medications.

Q4: What are the standard dosing regimens of **etavopivat** used in clinical trials for sickle cell disease?

In clinical trials for sickle cell disease, **etavopivat** has been administered orally, typically once daily. Dosing regimens have ranged from 200 mg to 600 mg per day[7]. The ongoing Phase 2/3 HIBISCUS trial is evaluating 200 mg and 400 mg daily doses compared to a placebo[8]. The selection of a specific dose for an experimental protocol should be based on the study's objectives and the patient population.

Q5: What is the mechanism of action of **etavopivat**?

**Etavopivat** is an allosteric activator of the enzyme pyruvate kinase-R (PKR) in red blood cells. Activation of PKR leads to a decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine triphosphate (ATP). The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle hemoglobin and subsequent red blood cell sickling. The increase in ATP may improve red blood cell membrane integrity and function.

## Data Presentation

Table 1: Summary of **Etavopivat** Dosing Regimens in Clinical Trials

Clinical Trial Phase	Patient Population	Dosing Regimen(s)	Reference
Phase 1	Healthy Adults	Single doses of 200, 400, 700, and 1000 mg; Multiple doses of 100-300 mg twice daily or 400 mg once daily for 14 days	[5][7]
Phase 1/2	Sickle Cell Disease	300 mg and 600 mg once daily for 14 days; 400 mg once daily for up to 12 weeks	[7]
Phase 2 (GLADIOLUS)	Sickle Cell Disease & Thalassemia	400 mg once daily	[7]
Phase 2/3 (HIBISCUS)	Sickle Cell Disease	200 mg and 400 mg once daily	[8]

Table 2: Key Comorbidity-Related Exclusion Criteria in **Etavopivat** Clinical Trials for Sickle Cell Disease (NCT04987489, NCT04624659)

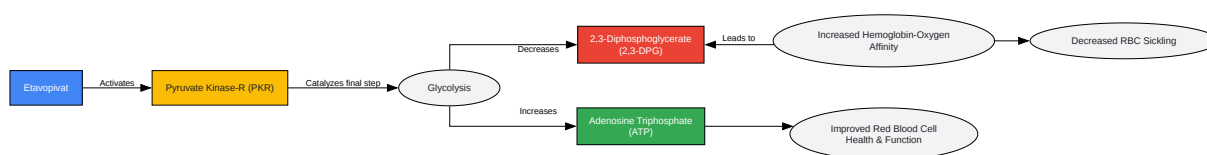
Comorbidity	Exclusion Criteria	Reference
Hepatic Dysfunction	Alanine aminotransferase (ALT) > 4.0 × upper limit of normal (ULN)	[1][2]
Direct bilirubin > 3.0 × ULN		[1][2]
History of cirrhosis		[1]
Renal Dysfunction	Severe renal dysfunction or on chronic dialysis	[1][2][3]
Other	Active hepatitis B or C infection	[1][2][3]
Known HIV positivity		[1][2][3]

## Experimental Protocols

Protocol: Assessment of **Etavopivat** Pharmacokinetics in a First-in-Human, Single and Multiple Ascending Dose Study

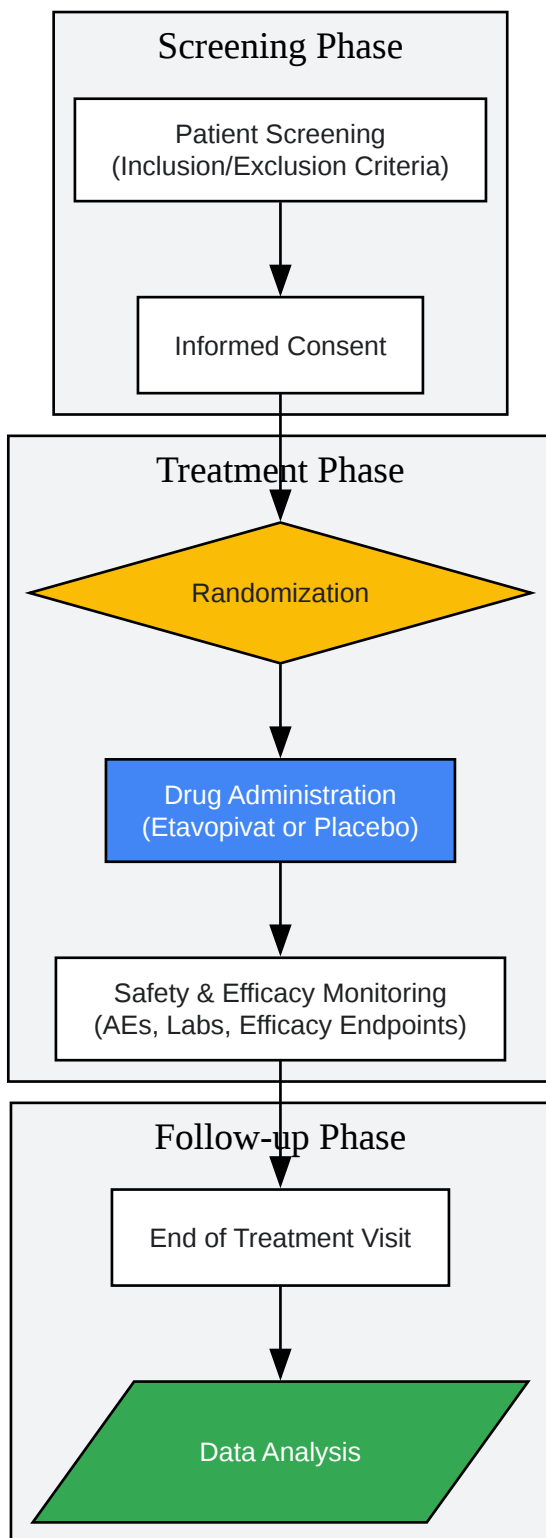
- Study Design: A randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1 trial in healthy adult subjects[5].
- SAD Cohorts: Participants were randomized (3:1) to a single oral dose of **etavopivat** (200, 400, 700, or 1000 mg) or placebo[5].
- MAD Cohorts: Participants were randomized (3:1) to receive **etavopivat** or placebo for 14 days at various dosing regimens[5].
- Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of **etavopivat**. Urine samples were also collected in the SAD cohorts[5].
- Bioanalytical Method: **Etavopivat** plasma concentrations were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].
- Pharmacodynamic Assessments: Blood samples were collected to measure changes in 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) levels as markers of pyruvate kinase-R (PKR) activation[5].

## Mandatory Visualizations



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Caption: Mechanism of action of **etavopivat** in red blood cells.



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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for **etavopivat**.

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